5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride

Description

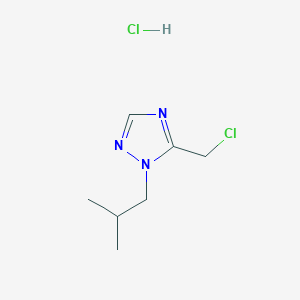

5-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 5 and a 2-methylpropyl (isobutyl) group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, or material science.

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3.ClH/c1-6(2)4-11-7(3-8)9-5-10-11;/h5-6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDQXGNOYHHFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Stage One-Pot Strategy

A highly efficient and scalable method involves a two-stage one-pot synthesis, which has been demonstrated to yield the hydrochloride salt of the target compound in good yields (~72%) with high purity and stability.

Stage 1: Condensation and Cyclization

- Starting material: 2-chloroacetamide.

- Reagent: N,N-dimethylformamide dimethyl acetal (DMF-DMA).

- Conditions: Stirring at 45-50 °C for approximately 1.5 hours.

- Followed by addition of methylhydrazine sulfate or hydrazine acetate in a mixture of solvents such as tetrahydrofuran (THF), acetic acid, or 1,4-dioxane.

- Cyclization occurs overnight at ~50 °C, forming the triazole ring.

Stage 2: Formation of Hydrochloride Salt

- The crude triazole intermediate is treated with hydrogen chloride gas in ethyl acetate to form the hydrochloride salt.

- Isolation of the solid hydrochloride salt by filtration or crystallization.

- Typical yield: 72% on a multi-gram scale.

-

- Post-reaction, aqueous sodium carbonate is used to neutralize and extract impurities.

- Organic layers are dried over anhydrous sodium sulfate and concentrated.

- Further purification by slurrying in tert-butyl methyl ether to enhance purity.

Alternative Alkylation and Methylation Steps

- The introduction of the 2-methylpropyl substituent (isobutyl group) at the N1 position can be achieved via N-alkylation using appropriate alkyl halides under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide).

- Subsequent methylation steps can be performed using iodomethane to introduce methyl groups selectively.

- Careful control of reaction conditions is necessary to avoid formation of impurities such as N-methyl triazone or N2-methyl impurities.

- Extraction and purification steps typically involve ethyl acetate and drying agents, followed by crystallization to isolate the hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 2-chloroacetamide + DMF-DMA | 45-50 °C | 1.5 hours | - | Formation of intermediate imine |

| Cyclization | Methylhydrazine sulfate + Acetic acid + THF | 50 °C | Overnight | - | Formation of 1,2,4-triazole ring |

| Hydrochloride formation | HCl gas in ethyl acetate | Room temp | - | 72 | Isolation of hydrochloride salt |

| N-Alkylation | Alkyl halide + K2CO3 in DMF | 40 °C | 0.5-5 hours | 54 (for key intermediate) | Requires careful base selection to avoid impurities |

| Methylation | Iodomethane + K2CO3 | 40 °C | - | - | High selectivity for N1-methylation |

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting Material | 2-Chloroacetamide |

| Key Reagents | DMF-DMA, methylhydrazine sulfate, HCl gas |

| Solvents | DCM, THF, ethyl acetate, 1,4-dioxane |

| Reaction Type | Condensation, cyclization, N-alkylation, methylation |

| Yield | 54-72% depending on step |

| Product Form | Hydrochloride salt (solid) |

| Thermal Stability | Stable below 100 °C |

| Purification | Extraction, drying, crystallization |

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the triazole ring.

Major Products Formed

Substitution Reactions: New triazole derivatives with various functional groups.

Oxidation Reactions: Oxidized triazole compounds.

Reduction Reactions: Dihydrotriazoles.

Scientific Research Applications

5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

- Chloromethyl Group : Introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or thiols). This is analogous to 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (), where the C-Cl bond (IR: 702 cm⁻¹) facilitates interactions in pesticidal or medicinal applications .

- Similar alkyl-substituted triazoles, such as 1-(2-(2,4-dichlorophenyl)pentyl)-1H-1,2,4-triazole (penconazole, ), are used as fungicides due to their hydrophobic interactions with biological targets .

Spectroscopic and Analytical Data

A comparison of spectroscopic properties with structurally related triazoles is outlined below:

*Inferred from analogous C-Cl stretches in .

†Calculated from molecular formula (C₇H₁₂Cl₂N₃).

Research Findings and Industrial Relevance

Pharmaceutical Potential

Triazole derivatives with hydrophilic substituents, such as 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride (), are explored for their chiral centers and bioactivity. The target compound’s chloromethyl group could similarly serve as a handle for prodrug synthesis or targeted delivery systems .

Biological Activity

5-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and antifungal applications.

The molecular formula for this compound is , with a molecular weight of approximately 159.62 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 159.62 g/mol |

| CAS Number | 1443980-19-5 |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The chloromethyl group allows for binding to active sites on enzymes, inhibiting their activity and thereby disrupting metabolic pathways. This mechanism is particularly relevant in the context of antifungal and antibacterial actions.

Enzyme Inhibition Studies

Research indicates that triazole compounds can inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis—a key component of fungal cell membranes. By blocking these enzymes, the compound can effectively hinder fungal growth.

Biological Activities

Antifungal Activity:

Triazoles are widely recognized for their antifungal properties. Studies have shown that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species.

Antibacterial Activity:

Preliminary studies suggest that this compound may also possess antibacterial properties. It has been tested against gram-positive and gram-negative bacteria, showing potential as a broad-spectrum antimicrobial agent.

Case Studies:

- Fungal Inhibition : A study involving the compound demonstrated effective inhibition of Candida albicans growth at concentrations as low as 10 µg/mL.

- Bacterial Resistance : In vitro tests revealed that the compound could enhance the efficacy of traditional antibiotics against resistant strains of Staphylococcus aureus.

Research Findings

Recent pharmacological studies have focused on the safety profile and therapeutic potential of this compound. Key findings include:

- Toxicity Assessments : Acute toxicity studies indicate that the compound has a moderate safety profile with an LD50 greater than 2000 mg/kg in rodent models.

- Synergistic Effects : Combination therapy with existing antifungal agents showed enhanced efficacy in reducing fungal load in infected models.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazoles:

| Compound Name | Antifungal Activity | Antibacterial Activity | Unique Features |

|---|---|---|---|

| 5-(Bromomethyl)-1H-1,2,4-triazole | Moderate | Low | Bromine substituent affects reactivity |

| 3-Chloro-1-methyl-1H-1,2,4-triazole | High | Moderate | Used primarily as a synthetic intermediate |

| 4-Amino-1H-1,2,4-triazole | Low | High | Known herbicide with different mechanisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.